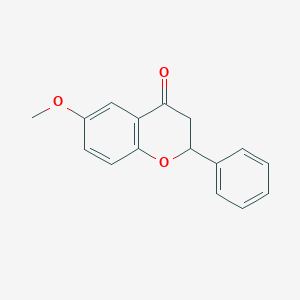

6-Methoxyflavanone

Descripción

Contextualization within Flavonoid Chemical Biology

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological effects, including antioxidant and anti-inflammatory properties. ontosight.ai They are broadly classified into several subclasses, such as flavones, flavonols, flavanones, isoflavones, and anthocyanidins. 6-Methoxyflavanone falls under the flavanone (B1672756) subclass, which is characterized by a saturated C2-C3 bond in the C-ring of the flavonoid skeleton.

Historical Trajectory of Research on this compound

Early research involving this compound often included its synthesis as part of broader investigations into flavonoid chemistry. For instance, it has been used as an internal standard in the analysis of phenolic compounds in plant tissues. sigmaaldrich.com A notable early report includes its isolation from Australian Pimelea species, P. simplex and P. decora, which brought attention to its natural occurrence. medchemexpress.com

Over time, the focus of research has shifted from simple isolation and characterization to the exploration of its specific biological activities. Studies have investigated its potential anti-inflammatory effects and its role in alleviating neuropathic pain. medchemexpress.com More recent research has delved into its molecular mechanisms, such as its ability to induce apoptosis in cancer cells and its interaction with specific cellular signaling pathways. tandfonline.com This progression highlights a move towards a more detailed and mechanistic understanding of this compound's role in biological systems.

Significance of the 6-Methoxy Substitution in Flavanone Chemistry and Biology

The substitution of a methoxy (B1213986) group at the 6-position of the flavanone structure is of considerable scientific interest due to its impact on the molecule's properties and functions.

Chemical Significance:

From a chemical standpoint, the 6-methoxy group alters the electron distribution and steric characteristics of the A-ring. This can influence the molecule's reactivity, stability, and how it interacts with other molecules. For example, in the synthesis of related compounds, the presence of a methoxy group at this position requires specific chemical strategies to either protect or selectively modify it.

Biological Significance:

The biological implications of the 6-methoxy substitution are a primary focus of current research. This specific structural feature has been identified as crucial for certain biological activities. For instance, studies have shown that the 6-methoxy group is important for the inhibition of the bitter taste receptor hTAS2R39. plos.org Flavanones lacking this specific substitution did not exhibit the same inhibitory effect. plos.org

Furthermore, the 6-methoxy group can influence how the compound interacts with drug-metabolizing enzymes and efflux transporters like P-glycoprotein (P-gp). peerj.com The steric hindrance provided by the 6-methoxy group may play a role in the inhibition of P-gp, a protein involved in multidrug resistance in cancer cells. peerj.com This suggests that the 6-methoxy substitution can be a key factor in designing flavonoids with improved therapeutic potential.

Research Findings on this compound and Related Compounds

| Compound | Key Research Finding | Reference |

| This compound | Identified as an antagonist of the human bitter taste receptor hTAS2R39. plos.org | plos.org |

| This compound | Induces apoptosis in HeLa cervical cancer cells through the PERK/EIF2α/ATF4/CHOP pathway. tandfonline.com | tandfonline.com |

| 4'-Fluoro-6-methoxyflavanone | Showed inhibitory activity towards the bitter receptor hTAS2R39. plos.org | plos.org |

| 6-Hydroxyflavanone | Did not show inhibitory activity towards hTAS2R39, highlighting the importance of the methoxy group. plos.org | plos.org |

| 7-Methoxyflavanone | Did not show inhibitory activity towards hTAS2R39, indicating the importance of the 6-position. plos.org | plos.org |

| 6-Methoxyflavone (B191845) | Investigated for its potential to alleviate cisplatin-induced neuropathic pain. medchemexpress.comdovepress.com | medchemexpress.comdovepress.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURQMHCZHLMHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-04-6 | |

| Record name | 6-Methoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3034-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Occurrence, Biosynthesis, and Synthetic Methodologies of 6 Methoxyflavanone

Natural Occurrence and Isolation Protocols

6-Methoxyflavanone is a naturally occurring flavonoid found in various plant species. Current time information in Bangalore, IN.biosynth.com Its isolation has been reported from the leaves of the Mayan plant Metopium brownei, a member of the Anacardiaceae family. aua.grmdpi-res.comwordpress.com While its presence is confirmed, it is less frequently documented in phytochemical surveys compared to its unsaturated counterpart, 6-methoxyflavone (B191845), which has been identified in species like Anvillea garcini, Pimelea simplex, and P. decora. medchemexpress.comdovepress.com Other related methoxylated flavanones have been isolated from various plants, such as multiple derivatives from the flowers of Chromolaena odorata. aua.gr

The general protocol for isolating this compound and similar flavonoids from plant material involves initial extraction followed by chromatographic purification. The dried and powdered plant material is typically subjected to maceration or Soxhlet extraction using solvents of varying polarity, such as methanol, ethanol (B145695), or chloroform, to create a crude extract. aua.gr

This crude extract is then fractionated using column chromatography. A common stationary phase is silica (B1680970) gel, with a mobile phase gradient starting from non-polar solvents (like n-hexane) and gradually increasing in polarity with solvents such as ethyl acetate (B1210297) or methanol. mdpi.com Further purification is often achieved using size-exclusion chromatography, with Sephadex LH-20 being a frequently used medium, which separates compounds based on their molecular size. mdpi.com The purity and structure of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). orientjchem.org

| Plant Species | Compound Isolated | Reference |

|---|---|---|

| Metopium brownei | This compound | aua.gr |

| Pimelea simplex / Pimelea decora | 6-Methoxyflavone | medchemexpress.com |

| Anvillea garcini | 6-Methoxyflavone | dovepress.com |

| Chromolaena odorata | Isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone), 5,6,7,4'-tetramethoxyflavanone | aua.gr |

| Artemisia / Salvia species | Hispidulin (B1673257) (4',5,7-trihydroxy-6-methoxyflavone) | biocrick.com |

Biotransformational Approaches to Flavanone (B1672756) Derivatives

Biotransformation utilizes biological systems, such as microorganisms or plant cell cultures, to perform specific chemical modifications on a substrate. This compound has been used as a substrate in such systems to generate novel derivatives. In cultures of the entomopathogenic fungus Isaria fumosorosea (strain KCH J2), this compound undergoes biotransformation to produce glycosylated products. mdpi.combiocrick.com Specifically, after 8 days of incubation, the fungus metabolizes this compound into this compound 4′-O-β-D-(4″-O-methyl)-glucopyranoside and 3′-hydroxy-6-methoxyflavanone-4′-O-β-D-(4″-O-methyl)-glucopyranoside, with reported yields of 6% and 7%, respectively. mdpi.com

In addition to microbial cultures, plant callus cultures have demonstrated the ability to modify flavanones. Callus cultures of Phaseolus coccineus and Glycine max are capable of converting this compound into its corresponding flavone, 6-methoxyflavone. This reaction involves the introduction of a double bond between the C-2 and C-3 positions of the flavanone core. While the conversion efficiency was modest, with the highest yield being 7.5% in G. max cultures after 14 days, it demonstrates a targeted enzymatic dehydrogenation. researchgate.net

| Biocatalyst | Substrate | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Isaria fumosorosea KCH J2 | This compound | This compound 4′-O-β-D-(4″-O-methyl)-glucopyranoside | 6% | mdpi.com |

| 3′-hydroxy-6-methoxyflavanone-4′-O-β-D-(4″-O-methyl)-glucopyranoside | 7% | |||

| Glycine max (callus culture) | This compound | 6-Methoxyflavone | 7.5% | researchgate.net |

| Phaseolus coccineus (callus culture) | This compound | 6-Methoxyflavone | <2.3% | researchgate.net |

Elucidation of Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which is central to the formation of all flavonoids in plants. nih.govmdpi.com The pathway starts with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA. The key enzymes in this initial sequence are Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL). nih.gov

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS). researchgate.netmdpi.com This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate, which then cyclizes to produce naringenin (B18129) chalcone (2′,4,4′,6′-tetrahydroxychalcone). Subsequently, Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form the flavanone naringenin, which serves as a crucial precursor for a vast array of flavonoids. mdpi.com

The formation of this compound from a precursor like naringenin requires specific tailoring reactions on the A-ring. This process involves two key enzymatic steps:

Strategies for Chemical Synthesis of this compound and Analogs

The primary and most widely used method for the chemical synthesis of this compound is a two-step process that begins with the formation of a chalcone intermediate. mdpi.comorientjchem.orgaip.orgresearchgate.net

The first step is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a benzaldehyde. mdpi.comnih.govaip.org For the synthesis of this compound, the specific starting materials are 2'-hydroxy-5'-methoxyacetophenone (B48926) and benzaldehyde. The reaction is typically carried out in an alkaline medium, such as aqueous or ethanolic potassium hydroxide (B78521) (KOH), to yield the corresponding chalcone, 2'-hydroxy-5'-methoxychalcone. nih.govjmb.or.kr

In the second step, the synthesized 2'-hydroxy-5'-methoxychalcone undergoes intramolecular cyclization to form the flavanone ring system. This isomerization can be achieved under either acidic or mild alkaline conditions. Refluxing the chalcone in ethanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or in the presence of a weak base like sodium acetate (NaOAc) promotes the Oxa-Michael addition, where the 2'-hydroxyl group attacks the α,β-unsaturated ketone system, leading to the closure of the C-ring and the formation of this compound. orientjchem.orgaip.orgresearchgate.net Microwave-assisted synthesis has also been reported as a facile and efficient method for this one-pot reaction. orientjchem.org

Analogs of this compound can be readily synthesized by employing substituted benzaldehydes in the initial Claisen-Schmidt condensation step. This allows for the introduction of various functional groups onto the B-ring of the flavanone structure, providing a versatile route to a library of related compounds.

Comprehensive Analysis of Biological Activities and Pharmacological Potential of 6 Methoxyflavanone

Neurological and Anxiolytic Effects

6-Methoxyflavanone demonstrates notable effects on the nervous system, including anxiolytic-like properties and the potential to modulate cognitive functions and neuropathic pain.

Characterization of Anxiolytic-like Activity in Preclinical Models

Preclinical studies utilizing various behavioral paradigms in rodents have characterized the anxiolytic-like effects of this compound. In the elevated plus-maze (EPM), a widely used test for anxiety, administration of this compound has been shown to increase the time spent and the number of entries into the open arms of the maze. researchgate.netresearchgate.net Similarly, in the light-dark box test, another standard model for assessing anxiety, the compound increased the time spent in the light compartment. researchgate.net

Further evidence of its anxiolytic potential comes from the staircase test, where this compound demonstrated anxiolytic activity in mice. cardiff.ac.uk In an open-field anxiety test, while high doses affected locomotor activity, lower doses produced an anxiolytic-like effect, indicated by an increased time spent in the center of the apparatus. researchgate.net These behavioral effects suggest a reduction in anxiety-like behaviors in response to novel or aversive environments.

Table 1: Anxiolytic-like Activity of this compound in Preclinical Models

| Preclinical Model | Key Findings |

|---|---|

| Elevated Plus-Maze (EPM) | Increased time spent in open arms; Increased number of entries into open arms. researchgate.netresearchgate.net |

| Light-Dark Box Test | Increased time spent in the light compartment. researchgate.net |

| Staircase Test | Demonstrated anxiolytic activity. cardiff.ac.uk |

| Open-Field Test | Increased time spent in the center of the apparatus at anxiolytic doses. researchgate.net |

Interactions with Gamma-Aminobutyric Acid (GABAergic) Systems

The anxiolytic effects of this compound are primarily mediated through its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the brain. cardiff.ac.uk It acts as a positive allosteric modulator of GABA responses at human recombinant GABAA receptors, specifically at α1β2γ2L and α2β2γ2L subtypes. researchgate.netnih.gov This modulation enhances the effect of GABA, leading to neuronal inhibition and a reduction in anxiety.

A key characteristic of this compound's interaction with GABAA receptors is its insensitivity to flumazenil, a classical benzodiazepine (B76468) antagonist. cardiff.ac.ukresearchgate.net This indicates that this compound does not bind to the conventional benzodiazepine site on the GABAA receptor but rather to a novel, distinct allosteric site. cardiff.ac.ukresearchgate.net Despite this, it has been shown to inhibit the binding of [3H]-flunitrazepam, a benzodiazepine site radioligand, to rat brain membranes. researchgate.net The anxiolytic effects of this compound can be attenuated by pentylenetetrazole (PTZ), a GABAA receptor antagonist, further confirming the involvement of the GABAergic system. cardiff.ac.uknih.gov

Potential in Cognitive Function Modulation

Research suggests that this compound may have a positive impact on cognitive functions, particularly in reversing cognitive impairments. Studies have shown its potential in treating cognitive decline associated with chronic ethanol (B145695) exposure. smolecule.comdovepress.comnih.gov In animal models, this compound treatment has been found to restore behavioral deficits in tasks assessing spatial working memory, such as the Morris water maze and the Y-maze, as well as in the novel object recognition test. researchgate.netnih.govtandfonline.com

The mechanisms underlying these cognitive-enhancing effects are believed to involve the modulation of various neurotransmitter systems. smolecule.comtandfonline.com this compound has been shown to increase the levels of monoamines such as dopamine (B1211576) and noradrenaline in key brain regions like the hippocampus and prefrontal cortex. researchgate.netsmolecule.com Additionally, it has been observed to modulate brain-derived neurotrophic factor (BDNF) signaling pathways, which are crucial for neuronal survival and memory formation. smolecule.com The compound may also exert neuroprotective effects through its antioxidant properties, as evidenced by its ability to restore vitamin C levels in the frontal cortex and hippocampus. researchgate.nettandfonline.com

Alleviation of Chemotherapy-Induced Neuropathic Allodynia and Hypoalgesia

This compound has demonstrated significant potential in alleviating neuropathic pain, a debilitating side effect of certain chemotherapy drugs. In a rat model of cisplatin-induced peripheral neuropathy, daily treatment with this compound attenuated the development of mechanical allodynia (pain from a non-painful stimulus) and thermal hypoalgesia (a reduced response to heat). cardiff.ac.ukmdpi.comnih.govresearchgate.net Its efficacy in reducing these neuropathic pain symptoms was comparable to that of gabapentin, a standard treatment for neuropathic pain. cardiff.ac.uknih.gov However, unlike gabapentin, this compound did not cause motor impairment at effective doses. cardiff.ac.uknih.gov

The analgesic effects of this compound in neuropathic pain models are thought to be mediated through its interactions with both the GABAergic and opioidergic systems. nih.govmdpi.com This dual mechanism of action likely contributes to its ability to reduce the complex symptoms of neuropathic pain, such as allodynia. mdpi.com

Modulation of Sensory Receptors: Bitter Taste Antagonism

Beyond its effects on the central nervous system, this compound also interacts with sensory receptors, specifically those responsible for the perception of bitter taste.

Inhibition of Human Bitter Taste Receptors (e.g., hTAS2R39, hTAS2R14)

This compound has been identified as an antagonist of human bitter taste receptors (hTAS2Rs). plos.orgresearchgate.netnih.gov In cell-based assays, it has been shown to inhibit the activation of hTAS2R39, a receptor that is activated by a wide range of dietary bitter compounds, including epicatechin gallate (ECG) found in green tea. plos.orgnih.govnih.govull.es Among a series of tested flavanones, this compound was one of three that demonstrated inhibitory activity against hTAS2R39, although it was less potent than 4′-fluoro-6-methoxyflavanone and 6,3′-dimethoxyflavanone. plos.orgnih.govull.esfrontiersin.org

The inhibitory action of this compound extends to another bitter taste receptor, hTAS2R14, which is also activated by ECG. plos.orgnih.govnih.govull.es However, its inhibitory effect on hTAS2R14 is less pronounced than its effect on hTAS2R39. plos.orgfrontiersin.org Studies have indicated that the antagonism of hTAS2R39 by this compound is of a reversible and insurmountable nature. plos.org The presence of a methoxy (B1213986) group at the 6-position of the flavanone (B1672756) structure appears to be a key feature for its antagonist activity on this receptor. frontiersin.org

Table 2: Inhibition of Human Bitter Taste Receptors by this compound

| Bitter Taste Receptor | Agonist | Key Findings |

|---|---|---|

| hTAS2R39 | Epicatechin gallate (ECG), Denatonium (B1200031) benzoate | This compound acts as an antagonist, inhibiting receptor activation. plos.orgnih.govnih.govull.es The antagonism is reversible and insurmountable. plos.org |

| hTAS2R14 | Epicatechin gallate (ECG), Genistein | This compound shows inhibitory activity, but to a lesser extent than on hTAS2R39. plos.orgfrontiersin.org |

Mechanistic Studies of Receptor Binding in Taste Perception

Recent studies have identified this compound as a blocker of the human bitter taste receptor hTAS2R39. researchgate.netplos.orgplos.org This receptor is activated by a variety of dietary compounds, including flavonoids like epicatechin gallate (ECG), which is a major bitter component in green tea. researchgate.net

In one study, this compound was one of three flavanones that demonstrated an ability to inhibit the activation of hTAS2R39 by ECG. researchgate.net The other two were 4'-fluoro-6-methoxyflavanone and 6,3'-dimethoxyflavanone, with this compound showing the lowest potency of the three. researchgate.netplos.org These 6-methoxyflavanones were also found to inhibit hTAS2R14, another bitter taste receptor activated by ECG, although the effect was less pronounced. researchgate.netplos.org

The mechanism of action for these blockers is believed to be through binding to the receptor without causing activation. plos.org Structurally, these flavanone blockers lack a double bond in the C-ring between the 2nd and 3rd carbon atoms, which results in a different conformation compared to most planar agonists. plos.org This structural difference may sterically hinder the conformational changes in the transmembrane domains required for receptor activation. plos.org

Further investigations using dose-response curves and wash-out experiments with 4'-fluoro-6-methoxyflavanone indicated a reversible and insurmountable antagonism. researchgate.netplos.org This effect was observed for both the flavonoid agonist ECG and the structurally different synthetic bitter compound, denatonium benzoate. researchgate.netplos.org While these findings could suggest an orthosteric mechanism, where the blocker competes with the agonist for the same binding site, the possibility of an allosteric mechanism cannot be entirely ruled out. researchgate.net

A structure-based pharmacophore model of the hTAS2R39 binding pocket suggests that blockers like this compound have a "crooked" geometry and lack the hydrogen-bond donors necessary for receptor activation. plos.org This is in contrast to agonists, which are characterized by a linear binding geometry that allows them to bind deeply within the receptor's pocket. plos.org

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies. biosynth.commedchemexpress.comontosight.ai It has been shown to inhibit the production of pro-inflammatory mediators, making it a compound of interest for treating conditions characterized by inflammation. ontosight.ai

One study investigating the anti-inflammatory potential of various flavones in rat kidney mesangial cells found that this compound was the most potent among the derivatives of 6-hydroxyflavone. plos.org It exhibited a very low IC50 value of 192 nM. plos.org The mechanism behind this potent anti-inflammatory activity was identified as the inhibition of lipopolysaccharide (LPS)-induced downstream inducible NO synthase (iNOS) in the mesangial cells. plos.org Unlike many other anti-inflammatory flavonoids that target the NF-κB pathway, this compound's unique mechanism of inhibiting iNOS expression highlights its potential for the prevention and treatment of nephritis. plos.org

Further research has confirmed that this compound can reduce inflammation in kidney cells and possesses anti-inflammatory properties that contribute to its neuroprotective effects. plos.orgsmolecule.com It modulates cellular pathways involved in inflammation by decreasing the activation of pro-inflammatory pathways. smolecule.com

Antioxidant Capabilities

This compound is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals and protect cells from oxidative stress. ontosight.aismolecule.comchemimpex.com This activity is a common characteristic of flavonoids and is a key aspect of their health-promoting benefits. ontosight.ai

The antioxidant capabilities of this compound have been explored in the context of cosmetics, where it can help formulate products that protect the skin from oxidative damage. chemimpex.com In scientific research, its antioxidant properties are investigated for their potential in developing treatments for diseases related to oxidative stress. biosynth.combiosynth.com

Studies have shown that this compound's mode of action involves interacting with biological pathways that regulate oxidative stress, potentially through enzyme inhibition or modulation of receptor activity. biosynth.com Its antioxidant effects also contribute to its neuroprotective potential. smolecule.comresearchgate.net For instance, it has been reported to improve vitamin C levels, which is a known antioxidant. researchgate.net

Neuroprotective Potential against Degenerative Conditions

This compound has emerged as a compound with significant neuroprotective properties, showing potential in mitigating the effects of neurodegenerative conditions. biosynth.comsmolecule.com Its ability to cross the blood-brain barrier enhances its therapeutic applicability for central nervous system disorders. smolecule.com

Studies have shown that this compound can alleviate neuropathic pain, such as that induced by the chemotherapy drug cisplatin. medchemexpress.comresearchgate.net In a rat model of chemotherapy-induced peripheral neuropathy (CIPN), daily treatment with this compound attenuated mechanical allodynia and thermal hypoalgesia without the motor impairment side effects associated with gabapentin. researchgate.netcardiff.ac.uk It has also been shown to antagonize neuropathic nociception in models of chronic constriction injury and diabetes. nih.gov

The neuroprotective effects of this compound are linked to its ability to modulate various neurotransmitter systems, including GABA. cardiff.ac.ukresearchgate.net It acts as a positive allosteric modulator of GABA responses at specific GABAA receptors. researchgate.netcardiff.ac.uk Furthermore, it has been found to reverse cognitive impairments caused by chronic ethanol exposure, which is likely mediated by an increase in neurotransmitters like noradrenaline and dopamine in the brain. smolecule.comresearchgate.net Research also indicates that it can improve levels of adenosine (B11128) and its metabolites in the brain, contributing to its neuroprotective actions. researchgate.net

Some studies suggest that methoxyflavones, as a class, can protect against endoplasmic reticulum (ER) stress in neuronal cells, a factor implicated in neurodegenerative diseases. frontiersin.org They can mildly activate protective cellular pathways, leading to the induction of genes that help manage protein folding and reduce cell death. frontiersin.org

Immunomodulatory Aspects

This compound has been identified as a potential immunomodulator. biocrick.com Its immunomodulatory activity has been attributed to its ability to suppress the activation of T-cells mediated by the nuclear factor of activated T-cells (NFAT). cardiff.ac.ukresearchgate.netbiocrick.com This suggests that this compound could be a candidate for the development of new treatments for immune-related disorders.

In addition to its effects on T-cells, a related compound, 7-hydroxy-6-methoxyflavanone, has been shown to possess immunomodulatory activity by inhibiting the synthesis of nitric oxide (NO) and lymphocyte proliferation. thieme-connect.com

Investigations into Anticancer Potential

Several studies have directly investigated the anticancer potential of this compound, particularly in the context of cervical cancer. bioengineer.orgnih.govtandfonline.com Research has shown that it possesses anti-proliferative activity against HeLa cervical cancer cells. tandfonline.comnih.gov

One study revealed that this compound inhibits the growth of HeLa cells by inducing S-phase arrest in the cell cycle. nih.gov This is achieved through the CCNA2/CDK2/p21CIP1 signaling pathway. nih.gov Another study demonstrated that this compound induces apoptosis (programmed cell death) in HeLa cells in a concentration-dependent manner. tandfonline.com The mechanism for this apoptosis was found to be through the PERK/EIF2α/ATF4/CHOP pathway. tandfonline.com

Furthermore, recent research has highlighted that this compound can exert its anticancer effects by targeting the metabolic processes of cancer cells. bioengineer.orgnih.gov It has been shown to inhibit glycolysis, the primary energy-producing pathway in many cancer cells, by downregulating the expression of key glycolytic enzymes and metabolites. bioengineer.orgnih.gov Specifically, it was found to inhibit the activity of pyruvate (B1213749) kinase. nih.gov This disruption of energy metabolism represents a promising strategy for combating cancer. bioengineer.org

While much of the research has focused on cervical cancer, the widespread reliance of various tumors on glycolysis suggests that this compound could have broader applications as an anticancer agent. bioengineer.orgnih.gov

Other Noteworthy Biological Activities

Beyond the well-documented anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, this compound exhibits other biological activities of interest.

Anxiolytic Properties: Behavioral studies in mice have suggested that this compound possesses anxiolytic (anxiety-reducing) properties. researchgate.net This is in contrast to the structurally similar 6-methoxyflavone (B191845), which was found to alleviate cognitive impairment. researchgate.netresearchgate.net

GABA Receptor Modulation: this compound is a positive allosteric modulator of γ-aminobutyric acid (GABA) responses at human recombinant GABAA receptors. biocrick.comresearchgate.net This interaction with the GABAergic system is likely a contributing factor to its neuropharmacological effects, including its anxiolytic and neuroprotective actions. researchgate.netbiocrick.com

Elucidation of Molecular Mechanisms of Action of 6 Methoxyflavanone

Mechanisms Underlying GABAergic Receptor Modulation

6-Methoxyflavanone functions as a positive allosteric modulator of γ-aminobutyric acid (GABA) responses at specific GABAA receptors. nih.govresearchgate.net Its mechanism of action is distinct from classical benzodiazepines, as its modulatory effects are insensitive to the benzodiazepine (B76468) antagonist flumazenil. nih.govresearchgate.net This indicates that this compound binds to a site on the GABAA receptor that is different from the high-affinity benzodiazepine binding site. nih.govmedchemexpress.com

Electrophysiological studies using Xenopus oocytes expressing human recombinant GABAA receptors have demonstrated that this compound potentiates GABA-induced chloride currents. nih.gov This potentiation is observed at α1β2γ2L and α2β2γ2L subunit combinations. nih.gov Notably, the presence of the γ2 subunit appears to be important for its activity, as this compound is relatively inactive at GABAA receptors composed of only α1 and β2 subunits. nih.gov This subunit-specific activity profile distinguishes it from other flavonoids, such as the structurally related 6-methoxyflavone (B191845). nih.gov Furthermore, this compound has been shown to inhibit the binding of [3H]-flunitrazepam to rat brain membranes, suggesting some interaction with the benzodiazepine site or a site that allosterically influences it. nih.gov The compound is inactive as a modulator at ρ1 GABAC receptors. nih.gov

| Receptor Subtype | Effect | Key Finding | Reference |

|---|---|---|---|

| α1β2γ2L GABAA | Positive Allosteric Modulator | Enhances GABA-induced currents; effect is flumazenil-insensitive. | nih.gov |

| α2β2γ2L GABAA | Positive Allosteric Modulator | Enhances GABA-induced currents; effect is flumazenil-insensitive. | nih.gov |

| α1β2 GABAA | Relatively Inactive | Demonstrates the importance of the γ2 subunit for its modulatory activity. | nih.gov |

| ρ1 GABAC | Inactive | Shows selectivity for GABAA over GABAC receptors. | nih.gov |

Receptor-Ligand Interactions in Bitter Taste Receptor Antagonism

This compound has been identified as an antagonist of specific human bitter taste receptors (hTAS2Rs), which are G protein-coupled receptors. nih.govnih.gov Research has focused on its ability to inhibit the activation of hTAS2R39, a receptor that recognizes a wide range of dietary bitter compounds, including epicatechin gallate (ECG) from green tea. nih.govplos.org In cell-based assays, this compound demonstrates inhibitory behavior towards the activation of hTAS2R39 by ECG. nih.govnih.gov

The mechanism of antagonism has been characterized as reversible and insurmountable. nih.govplos.org This was determined through dose-response curve experiments where increasing concentrations of this compound not only shifted the agonist's dose-response curve to the right but also decreased the maximum signal amplitude. nih.gov This effect was observed for structurally different agonists, including ECG and denatonium (B1200031) benzoate, suggesting the antagonism is not limited to a specific agonist. nih.govnih.gov In addition to its primary action on hTAS2R39, this compound also inhibits the activation of hTAS2R14, another receptor activated by ECG, although to a lesser degree. nih.govnih.govresearchgate.net

| Receptor | Agonist Tested | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| hTAS2R39 | Epicatechin Gallate (ECG) | Inhibition of receptor activation. | Reversible Insurmountable Antagonism | nih.govnih.gov |

| hTAS2R39 | Denatonium Benzoate | Inhibition of receptor activation. | Reversible Insurmountable Antagonism | nih.govnih.gov |

| hTAS2R14 | Epicatechin Gallate (ECG) | Inhibition of receptor activation (lesser extent than hTAS2R39). | Not specified | plos.orgresearchgate.net |

Cellular Signaling Pathways Involved in Anti-inflammatory Responses

The anti-inflammatory mechanisms of methoxy-substituted flavones, which are structurally similar to this compound, involve the modulation of key cellular signaling pathways. Research on the closely related compound 6-methoxyflavone in rat kidney mesangial cells demonstrates potent anti-inflammatory activity by inhibiting the downstream expression of inducible nitric oxide synthase (iNOS) protein following stimulation by lipopolysaccharide (LPS). plos.orgsemanticscholar.org This leads to a reduction in nitric oxide (NO) production. plos.org

Interestingly, this action appears to be independent of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. plos.orgsemanticscholar.org While many anti-inflammatory flavonoids inhibit the phosphorylation of the p65 subunit of NF-κB, studies show that 6-methoxyflavone does not prevent LPS-induced p65 activation in mesangial cells. plos.orgsemanticscholar.org Instead, its mechanism relies on targeting the downstream iNOS expression. plos.org Other related methoxyflavones have been shown to suppress inflammation by inhibiting the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways in macrophage cell lines. spandidos-publications.comresearchgate.netnih.gov For example, 3,5,6,7,3',4'-hexamethoxyflavone was found to decrease the nuclear translocation of NF-κB and inhibit the phosphorylation of ERK, a component of the MAPK pathway. spandidos-publications.comresearchgate.net

| Compound | Pathway/Target | Effect | Cell Model | Reference |

|---|---|---|---|---|

| 6-Methoxyflavone | Inducible NO Synthase (iNOS) | Inhibition of protein expression. | Rat Kidney Mesangial Cells | plos.orgsemanticscholar.org |

| 6-Methoxyflavone | NF-κB (p65 phosphorylation) | No observable inhibition. | Rat Kidney Mesangial Cells | plos.org |

| 3,5,6,7,3',4'-Hexamethoxyflavone | NF-κB | Decreased nuclear translocation. | RAW 264.7 Macrophages | spandidos-publications.comresearchgate.net |

| 3,5,6,7,3',4'-Hexamethoxyflavone | MAPK (ERK phosphorylation) | Inhibition. | RAW 264.7 Macrophages | spandidos-publications.comresearchgate.net |

Molecular Basis of Antioxidant Action

The molecular basis for the antioxidant action of related methoxyflavones involves both direct and indirect mechanisms. Studies on 6-methoxyflavone (6-MOF) indicate it possesses antioxidant properties by reducing levels of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide-activated microglial cells. nih.gov

A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. 6-MOF has been shown to induce the expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), in microglia. nih.gov In vivo studies have also demonstrated that 6-methoxyflavone can increase the levels of the antioxidant vitamin C in brain regions such as the frontal cortex and hippocampus. researchgate.netdoaj.org In silico docking studies further support these findings, showing that 6-methoxyflavone successfully docks with antioxidant enzymes, indicating a potential for direct interaction. researchgate.netresearchgate.net

| Mechanism | Specific Action | Outcome | Reference |

|---|---|---|---|

| ROS/NO Reduction | Decreases levels in LPS-activated microglia. | Reduced oxidative stress. | nih.gov |

| Nrf2 Pathway Activation | Induces expression of HO-1 and NQO1. | Enhanced cellular antioxidant defense. | nih.gov |

| Endogenous Antioxidant Modulation | Increases Vitamin C levels in the frontal cortex and hippocampus. | Improved antioxidant capacity in the brain. | researchgate.netdoaj.org |

| Enzyme Interaction | Successful in silico docking with antioxidant enzymes. | Potential for direct free radical scavenging or enzyme modulation. | researchgate.netresearchgate.net |

Neurochemical Modulation and Neurotransmitter System Interactions

Research into the structurally related compound 6-methoxyflavone (6-MOF) reveals significant interactions with key neurotransmitter systems, particularly the monoamine systems. researchgate.netdoaj.org Studies in mice have shown that administration of 6-methoxyflavone leads to increased levels of dopamine (B1211576), serotonin, and noradrenaline in specific brain regions. researchgate.netnih.gov

These neurochemical changes are region-specific. For instance, chronic co-administration of 6-MOF with ethanol (B145695) was found to restore ethanol-induced deficits in dopamine and noradrenaline in the frontal cortex and hippocampus, and dopamine in the striatum. nih.gov Serotonin and dopamine levels were also reported to be raised in the hippocampus and striatum in other models. researchgate.netdoaj.org This modulation of monoaminergic neurotransmitters is believed to contribute to the compound's observed effects on cognitive function and mood. researchgate.netnih.gov The ability of flavonoids to influence these pathways is a critical aspect of their neuroprotective potential. nih.govnih.gov

| Brain Region | Dopamine | Serotonin | Noradrenaline | Reference |

|---|---|---|---|---|

| Frontal Cortex | Increased | Not specified | Increased | nih.gov |

| Hippocampus | Increased | Increased | Increased | researchgate.netnih.gov |

| Striatum | Increased | Increased | Unmodified | researchgate.netnih.gov |

Exploration of Other Cellular Signaling Pathways Modulated by this compound

Beyond its effects on GABAergic, inflammatory, and neurotransmitter systems, the related compound 6-methoxyflavone has been shown to modulate cellular signaling pathways involved in cell cycle regulation and cancer cell proliferation. dntb.gov.uatandfonline.com

In human cervical cancer (HeLa) cells, 6-methoxyflavone inhibits proliferation and induces cell cycle arrest in the S-phase. tandfonline.com The underlying mechanism involves the CCNA2/CDK2/p21CIP1 pathway. tandfonline.com Molecular docking analyses indicate that 6-methoxyflavone has a strong binding affinity for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com By inhibiting the CDK2/Cyclin A2 complex, it leads to the upregulation of the cyclin-dependent kinase inhibitor p21CIP1, thereby halting cell cycle progression. tandfonline.com Furthermore, other polymethoxyflavones have demonstrated anticancer activity by suppressing the MAPK and Akt signaling pathways, which are crucial for cell proliferation and survival. mdpi.comnih.gov

| Pathway | Key Proteins Modulated | Effect | Cell Model | Reference |

|---|---|---|---|---|

| Cell Cycle Regulation | CDK2, CCNA2, p21CIP1 | Inhibition of CDK2/CCNA2, leading to S-phase arrest. | HeLa (Cervical Cancer) Cells | tandfonline.com |

| MAPK Signaling | Reduced phosphorylation of signaling molecules. | Inhibition of cell proliferation. | TNBC (Breast Cancer) Cells | nih.gov |

| Akt Signaling | Reduced phosphorylation of signaling molecules. | Inhibition of cell survival. | TNBC (Breast Cancer) Cells | nih.gov |

*Data from studies on other polymethoxyflavones.

Preclinical and Translational Research on 6 Methoxyflavanone

In Vivo Efficacy Studies in Relevant Animal Models

Models of Anxiety and Neuropathic Pain

6-Methoxyflavanone (6-MeOF) has demonstrated notable anxiolytic and analgesic effects in various animal models. In studies involving mice, 6-MeOF exerted an anxiolytic-like effect in the elevated plus-maze and staircase tests. nih.gov Specifically, it increased the time spent in and entries into the open arms of the elevated plus-maze and reduced the incidence of rearing in the staircase test. nih.gov In the open-field test, lower doses of 6-MeOF did not affect locomotor activity, but a high dose did cause a decrease. nih.gov However, at lower to moderate doses, it increased the time spent in the center of the open field, an indicator of reduced anxiety. cardiff.ac.uk These anxiolytic effects were blocked by pentylenetetrazole, suggesting a mechanism involving GABAergic pathways. nih.govcardiff.ac.uk

In models of neuropathic pain, this compound has shown significant potential. It has been found to alleviate diabetic neuropathic pain and vulvodynia by interacting with both the GABAergic and opioidergic systems. mdpi.com In a rat model of cisplatin-induced peripheral neuropathy, 6-methoxyflavone (B191845), a closely related compound, was shown to attenuate mechanical allodynia and thermal hypoalgesia without causing motor impairment. nih.govfrontiersin.org Similarly, 6-hydroxyflavanone, another related flavonoid, has shown efficacy in treating cisplatin-induced neuropathy and anxiety in rats, with its effects attributed to interactions with GABA-A and opioid receptors. frontiersin.org The antiallodynic effects of this compound in models of neuropathic pain are thought to be due to its positive allosteric modulatory effects on both opioid and GABAA receptors. frontiersin.org

Table 1: Summary of In Vivo Efficacy of this compound in Anxiety and Neuropathic Pain Models

| Model | Species | Key Findings | Reference |

|---|---|---|---|

| Elevated Plus-Maze | Mice | Increased open arm entries and time spent | nih.gov |

| Staircase Test | Mice | Decreased rearing incidence | nih.gov |

| Open-Field Test | Mice | Increased time in the center at lower doses | cardiff.ac.uk |

| Streptozotocin-induced Diabetic Neuropathic Pain | Not Specified | Attenuated mechanical allodynia and vulvodynia | mdpi.com |

| Cisplatin-induced Peripheral Neuropathy | Rat | Attenuated mechanical allodynia and thermal hypoalgesia | nih.govfrontiersin.org |

Models of Neurodegenerative Conditions

Research suggests that flavonoids, including this compound, may have neuroprotective properties relevant to neurodegenerative diseases. mdpi.com While direct studies on this compound in specific neurodegenerative models are emerging, related methoxyflavones have shown promise. For instance, 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) have demonstrated neuroprotective effects by inhibiting parthanatos, a form of cell death implicated in neurological and neurodegenerative conditions like stroke. nih.gov These compounds were found to protect cortical neurons against cell death. nih.gov Furthermore, 6-methoxyflavone has been investigated for its potential to reverse cognitive impairment induced by chronic ethanol (B145695) exposure, a model that can share some pathological features with neurodegenerative disorders. dovepress.comresearchgate.netnih.gov In these studies, 6-methoxyflavone helped restore cognitive function and normalized levels of certain neurotransmitters in the brain. dovepress.comresearchgate.net Flavonoids are generally considered to have neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions, and their ability to modulate signaling pathways crucial for neuronal survival. mdpi.comsmolecule.com

Other Disease Models Relevant to this compound's Bioactivity

The biological activities of this compound and related compounds extend to other disease models, particularly those involving inflammation and immune responses. 6-methoxyflavone has demonstrated anti-inflammatory and antioxidant potential by inhibiting the production of nitric oxide and other inflammatory mediators in response to lipopolysaccharide (LPS). nih.gov It has also been shown to have immunomodulatory activity by suppressing T-cell activation. biocrick.comresearchgate.net In the context of cancer, some methoxyflavones have been studied for their potential to induce cancer cell death and increase the sensitivity of cancer cells to chemotherapy. preprints.org For example, wogonin, a type of methoxyflavone, has been shown to increase the sensitivity of ovarian cancer cells to cisplatin. preprints.org

Pharmacokinetic and Pharmacodynamic Profiling of this compound

Absorption and Distribution Patterns, including Blood-Brain Barrier Penetration

Pharmacokinetic studies have revealed that this compound is rapidly absorbed and distributed in the body, including the brain. cardiff.ac.uk Following administration, it appears quickly in the plasma and brain areas such as the cerebral cortex and amygdala. nih.govcardiff.ac.uk The highest concentrations are typically observed in the plasma, followed by the amygdala and cerebral cortex, with concentrations declining over time. cardiff.ac.uk

A crucial aspect of its pharmacokinetic profile is its ability to cross the blood-brain barrier (BBB). nih.govcardiff.ac.uk The brain-to-plasma concentration ratio (Kp ratio) for this compound has been determined to be above the threshold that indicates ready distribution into the brain. cardiff.ac.uk Specifically, the Kp ratio was found to be higher in the amygdala compared to the cerebral cortex, suggesting preferential distribution to this brain region involved in anxiety. cardiff.ac.uk This efficient BBB penetration is a key factor in its observed central nervous system effects. nih.govcardiff.ac.uk Other related flavonoids, such as hispidulin (B1673257) (4′,5,7-trihydroxy-6-methoxyflavone), have also been shown to permeate the BBB, likely through passive diffusion due to their lipophilic nature. nih.gov It has been noted that methoxyflavones, in general, are well-absorbed from the intestine and can cross the BBB to exert neuroprotective activities. dovepress.comresearchgate.net

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Tissue/Fluid | Reference |

|---|---|---|---|

| Peak Concentration | 2.51 ± 1.65 µg/ml | Plasma | cardiff.ac.uk |

| 0.73 ± 0.07 µg/g | Amygdala | cardiff.ac.uk | |

| 0.70 ± 0.04 µg/g | Cerebral Cortex | cardiff.ac.uk | |

| Time to Peak Concentration | 30 minutes | Plasma & Brain | cardiff.ac.uk |

| Brain to Plasma Ratio (Kp) | 0.47 | Amygdala | cardiff.ac.uk |

| 0.37 | Cerebral Cortex | cardiff.ac.uk |

Biotransformation and Elimination Considerations

The biotransformation of this compound and other methoxyflavones is an area of active investigation. In vitro studies using callus cultures of Phaseolus coccineus and Glycine max have demonstrated the ability to biotransform this compound into 6-methoxyflavone. mdpi.comresearchgate.net This suggests that enzymatic processes in biological systems can modify its structure.

Entomopathogenic filamentous fungi have also been used to study the biotransformation of methoxyflavones. mdpi.comresearchgate.net These studies have shown that these fungi can perform O-demethylation and subsequent glycosylation of various methoxyflavones. mdpi.com While direct studies on the complete metabolic fate and elimination pathways of this compound in mammals are not extensively detailed in the provided results, the methoxy (B1213986) group is generally considered a potential site for metabolic transformation, such as O-demethylation. preprints.org The elimination of related methoxyflavones has been described as relatively slow, with half-lives ranging from approximately 2 to 2.6 hours in some animal models. frontiersin.orgnih.gov

Identification of Pharmacological Biomarkers for this compound Activity

The identification of pharmacological biomarkers is a critical step in the preclinical and translational research of any potential therapeutic agent. For this compound, research has focused on identifying molecular indicators that can predict and measure its biological activity, particularly in the context of cancer therapy.

Macromolecular Biomarkers in Cervical Cancer:

In studies involving cervical cancer cells (HeLa), several macromolecular biomarkers have been identified that are indicative of this compound's therapeutic effects. tandfonline.comnih.gov The compound has been shown to induce apoptosis (programmed cell death) through the PERK/EIF2α/ATF4/CHOP pathway. tandfonline.com The phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase) and EIF2α (eukaryotic initiation factor 2 alpha) are considered significant biomarkers for evaluating the efficacy of this compound. tandfonline.comnih.gov Specifically, the phosphorylation activity of PERK at the Thr982 site has been identified as a core biomarker of this pathway. tandfonline.com

The expression levels of the following proteins are key indicators of this compound-induced apoptosis:

p-PERK (phosphorylated PERK) tandfonline.com

p-EIF2α (phosphorylated EIF2α) tandfonline.com

ATF4 (Activating Transcription Factor 4) tandfonline.com

CHOP (C/EBP Homologous Protein) tandfonline.com

Furthermore, research has demonstrated that this compound can induce S-phase arrest in HeLa cells via the CCNA2/CDK2/p21CIP1 pathway. tandfonline.com Molecular docking studies have indicated a strong affinity and inhibitory effect of this compound on CDK2 (Cyclin-dependent kinase 2), and this interaction is enhanced when CDK2 is combined with CCNA2 (Cyclin A2). tandfonline.com Therefore, the components of this pathway also serve as potential biomarkers.

Biomarkers Related to Glycolysis Inhibition:

Recent studies have revealed that this compound inhibits glycolytic energy metabolism in HeLa cells. bioengineer.orgnih.gov This is a significant finding, as many cancer cells rely on glycolysis for energy production (the Warburg effect). bioengineer.org The compound has been shown to downregulate the expression of several glycolysis-related proteins and metabolites. nih.gov Therefore, the expression levels of these proteins and the concentration of these metabolites can serve as biomarkers for the metabolic effects of this compound.

Key glycolysis-related protein biomarkers include:

ALDOA

ENO3

GPI

LDHA

LDHB

PGK1

PKM nih.gov

The basal glycolytic level, maximum glycolytic capacity, and glycolytic reserve of cancer cells are also downregulated by this compound and can be used as functional biomarkers of its activity. nih.gov

Neurochemical Biomarkers:

In the context of its neuropharmacological effects, this compound has been shown to modulate the levels of several neurotransmitters in the brain. researchgate.net In mice, it has been observed to increase the levels of serotonin, dopamine (B1211576), and noradrenaline in the hippocampus and striatum. researchgate.netresearchgate.net It also raises the levels of vitamin C in the frontal cortex and hippocampus. researchgate.netresearchgate.net These neurochemicals can be considered biomarkers for the compound's activity in the central nervous system.

Table 1: Pharmacological Biomarkers for this compound Activity

| Category | Biomarker | Associated Effect | Model System |

| Apoptosis | p-PERK, p-EIF2α, ATF4, CHOP | Induction of apoptosis | HeLa cells |

| Cell Cycle | CCNA2, CDK2, p21CIP1 | S-phase arrest | HeLa cells |

| Glycolysis | ALDOA, ENO3, GPI, LDHA, LDHB, PGK1, PKM | Inhibition of glycolysis | HeLa cells |

| Neurochemistry | Serotonin, Dopamine, Noradrenaline, Vitamin C | Neuroprotection, anxiolytic, and antidepressant effects | Mice |

Assessment of Clinical Relevance and Therapeutic Development Potential

The preclinical findings for this compound suggest a promising potential for its development as a therapeutic agent in several areas, most notably in oncology and neuropharmacology.

Oncology:

The ability of this compound to induce apoptosis and cell cycle arrest in cervical cancer cells highlights its potential as an anti-cancer drug. tandfonline.comtandfonline.com Its mechanism of action, which involves targeting pathways like the PERK/EIF2α/ATF4/CHOP and CCNA2/CDK2/p21CIP1, provides a solid basis for its therapeutic rationale. tandfonline.comtandfonline.com The compound has demonstrated cytotoxic effects against various cervical cancer cell lines, including HeLa, C33A, and SiHa cells. tandfonline.commdpi.com

Furthermore, the discovery of its role as a glycolysis inhibitor in cancer cells opens up new avenues for its therapeutic application. bioengineer.orgnih.gov By targeting the metabolic machinery of cancer cells, this compound could potentially be used in combination with other therapies to enhance their efficacy. bioengineer.org Clinical correlation analyses have suggested a link between the glycolysis-related genes influenced by this compound and clinical features, survival outcomes, and immunological parameters in cervical cancer patients. bioengineer.org This indicates its potential use in prognostic assessments and therapy design. bioengineer.org

The modulation of the tumor immune microenvironment is another intriguing aspect of this compound's activity. bioengineer.org Observations of altered immune cell infiltration and immune checkpoint marker expression suggest that it could potentially make tumors more responsive to immunotherapies. bioengineer.org

Neuropharmacology:

Preclinical studies in animal models have demonstrated that this compound possesses neuroprotective, anxiolytic, and antidepressant properties. researchgate.netresearchgate.net Its ability to alleviate cognitive impairment and modulate neurotransmitter levels suggests its potential for treating cognitive decline, anxiety, and depression. researchgate.netresearchgate.net It has also shown promise in attenuating neuropathic pain. mdpi.comcardiff.ac.uk

Drug Development Potential:

This compound's diverse biological activities, including its anti-inflammatory, antioxidant, and immunomodulatory effects, contribute to its therapeutic potential. nih.govontosight.aibiosynth.com As a naturally occurring flavonoid, it represents a promising lead compound for the development of new drugs. biosynth.com However, further research is necessary to fully understand its mechanisms of action, bioavailability, and safety profile in humans before it can be advanced into clinical trials. ontosight.ai The development of this compound will require in-depth in vivo efficacy studies and a thorough assessment of its pharmacokinetics and potential toxicities. bioengineer.org

Table 2: Therapeutic Potential of this compound

| Therapeutic Area | Potential Application | Supporting Evidence |

| Oncology | Treatment of cervical cancer | Induction of apoptosis, cell cycle arrest, inhibition of glycolysis, modulation of tumor microenvironment tandfonline.comtandfonline.combioengineer.orgnih.gov |

| Neuropharmacology | Treatment of cognitive decline, anxiety, depression, and neuropathic pain | Neuroprotective effects, modulation of neurotransmitters, anxiolytic and antidepressant properties in animal models researchgate.netresearchgate.netmdpi.comcardiff.ac.uk |

| General Health | Management of inflammatory conditions and oxidative stress-related diseases | Anti-inflammatory and antioxidant properties nih.govontosight.aibiosynth.com |

Advanced Methodologies in 6 Methoxyflavanone Research

Advanced In Vitro Cell-Based Assay Systems for Flavanone (B1672756) Evaluation

The investigation of 6-methoxyflavanone's biological activities has been significantly advanced by the use of sophisticated in vitro cell-based assay systems. These platforms allow for a detailed examination of the compound's effects at a cellular level. For instance, in the context of cancer research, cell viability assays are fundamental. Studies have utilized the Cell Counting Kit-8 (CCK-8) assay to determine the inhibitory effects of this compound on various cervical cancer cell lines, including HeLa, C33A, and SiHa cells, as well as the non-cancerous HaCaT cell line. tandfonline.com Research has shown that this compound inhibits the proliferation of HeLa cells, with mean IC50 values of 112.33 μM, 71.44 μM, and 47.09 μM at 24, 48, and 72 hours, respectively. nih.gov

To delve deeper into the mechanisms of action, researchers employ a variety of specialized assays. For example, to assess the impact on apoptosis, or programmed cell death, techniques such as flow cytometry, inverted fluorescence microscopy, and transmission electron microscopy are used to observe changes in cell morphology and subcellular structures. tandfonline.comtandfonline.com Furthermore, the expression of key apoptosis-related proteins and their messenger RNAs (mRNAs) can be quantified using Western blot and polymerase chain reaction (PCR) assays. tandfonline.comtandfonline.com

In the study of cancer metabolism, glycolysis stress tests are employed to measure the effect of this compound on cellular glycolytic function. These tests have revealed that the compound can downregulate the basal glycolytic level, maximum glycolytic capacity, and glycolytic reserve in HeLa cells. bioengineer.orgnih.gov Enzyme activity assays are also crucial, for example, in demonstrating that this compound inhibits the activity of pyruvate (B1213749) kinase, a key enzyme in the glycolysis pathway. bioengineer.orgnih.gov

Beyond cancer research, cell-based assays are used to explore other potential therapeutic applications. The anxiolytic (anti-anxiety) effects of this compound have been linked to its interaction with γ-aminobutyric acid (GABA) receptors. researchgate.netnih.gov Cell lines expressing specific human recombinant GABA-A receptor subtypes are used to characterize the compound's modulatory effects. researchgate.netnih.gov Additionally, the potential of flavanones to act as bitter taste receptor antagonists is investigated using cell-based assays where cells are engineered to express specific human bitter taste receptors (hTAS2Rs), such as hTAS2R39 and hTAS2R14. plos.orgnih.gov The inhibitory effect of this compound on the activation of these receptors by bitter compounds can then be measured. plos.orgnih.gov

| Assay Type | Purpose | Key Findings for this compound | Cell Line Examples |

|---|---|---|---|

| Cell Viability (CCK-8) | To measure the inhibitory effect on cell proliferation. | Inhibited proliferation of HeLa cells with time-dependent IC50 values. nih.gov | HeLa, C33A, SiHa, HaCaT tandfonline.com |

| Apoptosis Assays (Flow Cytometry, Microscopy) | To observe morphological and subcellular changes indicative of apoptosis. | Induced apoptosis in HeLa cells. tandfonline.comtandfonline.com | HeLa tandfonline.comtandfonline.com |

| Western Blot and PCR | To quantify the expression of specific proteins and mRNAs. | Altered expression of apoptosis-related and cell cycle-related proteins. tandfonline.comtandfonline.com | HeLa tandfonline.comtandfonline.com |

| Glycolysis Stress Test | To assess the impact on cellular glycolytic function. | Downregulated basal and maximum glycolysis in HeLa cells. bioengineer.orgnih.gov | HeLa bioengineer.orgnih.gov |

| Enzyme Activity Assay | To measure the direct effect on enzyme function. | Inhibited pyruvate kinase activity. bioengineer.orgnih.gov | HeLa bioengineer.orgnih.gov |

| Receptor-Specific Cell-Based Assays | To investigate interactions with specific receptors. | Acts as a positive allosteric modulator of GABA-A receptors and an antagonist for bitter taste receptors hTAS2R39 and hTAS2R14. researchgate.netnih.govplos.orgnih.gov | HEK293 cells expressing specific receptor subtypes plos.orgnih.gov |

Computational and In Silico Approaches to this compound Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and understanding the interactions between this compound and its biological targets at a molecular level. Molecular docking studies have been employed to investigate the binding affinity of this compound with various proteins. For instance, in cancer research, docking analyses have shown that this compound has a strong affinity for key proteins involved in cell cycle regulation, such as cyclin-dependent kinase 2 (CDK2). tandfonline.comnih.gov These studies predict the binding modes and noncovalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound-protein complex. tandfonline.comresearchgate.net Similarly, the interaction of this compound with nine crucial glycolysis-related proteins has been explored, revealing high binding affinities and specific non-covalent interaction sites. bioengineer.orgnih.gov

In the context of its anti-inflammatory and neuroprotective effects, in silico studies have depicted favorable interactions of this compound with chloride ion channels and cyclooxygenase (COX-1 and COX-2) enzymes. nih.govresearchgate.net These computational predictions are often followed by in vitro experiments to confirm the inhibitory activity. nih.govresearchgate.net Molecular dynamics simulations further enhance these findings by providing insights into the stability and conformational changes of the ligand-protein complex over time.

Network Pharmacology in Predicting Biological Effects

Network pharmacology is a powerful approach that integrates data from multiple sources to predict the potential targets and biological pathways affected by a compound. This methodology has been applied to this compound to elucidate its multi-target and multi-pathway mechanisms of action. By constructing compound-target-pathway networks, researchers can identify the key biological processes influenced by this compound. tandfonline.comnih.gov

For example, network pharmacology studies have identified a significant number of putative targets for this compound. nih.govscbt.com Subsequent functional enrichment analyses of these targets using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) have shown that this compound is primarily associated with pathways in cancer and apoptosis. tandfonline.comtandfonline.com This approach helps to build a holistic understanding of the compound's effects and can guide further experimental validation. Network pharmacology has also been used to explore the active ingredients of medicinal plants containing this compound, highlighting its interactions with key targets involved in conditions like acute kidney injury. bio-conferences.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the broader class of flavonoids has been the subject of such analyses. These studies aim to identify the key structural features that determine the biological effects of flavonoids.

Omics Technologies for Comprehensive Mechanistic Elucidation (e.g., Proteomics, Metabolomics, Transcriptomics)

Omics technologies provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with this compound. These high-throughput methods are crucial for a comprehensive understanding of the compound's mechanisms of action.

Transcriptomics: Transcriptome sequencing (RNA-seq) has been a key tool in identifying the biological processes affected by this compound. In studies on HeLa cells, RNA-seq analysis revealed that the compound is significantly associated with apoptosis. tandfonline.comtandfonline.com It has also been used to show that this compound induces S-phase arrest in the cell cycle by affecting the expression of genes in the CCNA2/CDK2/p21CIP1 pathway. tandfonline.comnih.gov

Proteomics: Proteomic analyses, such as those using tandem mass tag (TMT) labeling, have been employed to quantitatively profile global protein expression changes in cells treated with this compound. bioengineer.orgnih.govresearchgate.net These studies have demonstrated a significant downregulation of proteins directly involved in the glycolysis pathway in HeLa cells. bioengineer.orgnih.gov Parallel reaction monitoring (PRM) proteomics has been used to validate these findings by confirming the reduced abundance of specific glycolytic enzymes. bioengineer.orgnih.govresearchgate.net

Metabolomics: Metabolomic approaches, including both untargeted and targeted analyses, have been used to investigate the impact of this compound on the cellular metabolome. bioengineer.orgnih.gov These studies have shown decreased levels of critical glycolytic intermediates and metabolites, confirming that the compound disrupts cellular metabolic flux through glycolysis. bioengineer.orgnih.gov Metabolomics has also been used to analyze the phenolic composition of plant leaves, identifying the presence of this compound among other metabolites. mdpi.com

| Omics Technology | Application in this compound Research | Key Findings |

|---|---|---|

| Transcriptomics (RNA-seq) | Identifying key biological processes and pathways affected by this compound at the gene expression level. | Significantly related to apoptosis and induces S-phase arrest via the CCNA2/CDK2/p21CIP1 pathway in HeLa cells. tandfonline.comtandfonline.comtandfonline.com |

| Proteomics (TMT, PRM) | Quantifying global protein expression changes and validating the expression of specific proteins. | Downregulation of glycolysis-related proteins in HeLa cells. bioengineer.orgnih.govresearchgate.net |

| Metabolomics | Analyzing changes in cellular metabolites to understand metabolic reprogramming. | Decreased levels of glycolytic intermediates and metabolites in HeLa cells. bioengineer.orgnih.gov Identified in the metabolome of certain plant leaves. mdpi.com |

Sophisticated In Vivo Experimental Designs for Behavioral and Biochemical Assessments

In vivo studies are essential to evaluate the physiological effects of this compound in a whole organism. These studies often involve sophisticated experimental designs to assess both behavioral and biochemical changes.

Behavioral assessments are particularly important for investigating the anxiolytic properties of this compound. Standardized behavioral tests in mice, such as the elevated plus-maze, staircase test, and open-field test, are used to measure anxiety-like behavior. researchgate.netnih.gov In the elevated plus-maze, for example, an increase in the time spent in the open arms is indicative of an anxiolytic effect. nih.gov Studies have shown that this compound exerts an anxiolytic-like effect in these models. researchgate.netnih.gov In chickens, behavioral drinking tests have been used to assess the aversive response to bitter compounds and the inhibitory effect of this compound. jst.go.jp

Biochemical assessments in vivo often accompany behavioral studies to elucidate the underlying mechanisms. For instance, after behavioral testing, pharmacokinetic studies can be conducted to measure the distribution of this compound in the plasma and specific brain regions, such as the amygdala and cerebral cortex, which are involved in anxiety. researchgate.netnih.gov This helps to establish a link between the compound's presence in the brain and its observed behavioral effects. Furthermore, in models of chemotherapy-induced neuropathic pain, biochemical markers of inflammation can be measured to assess the anti-inflammatory activity of this compound. nih.govresearchgate.net

Future Directions and Research Gaps for 6 Methoxyflavanone

Elucidating Novel Biological Activities and Therapeutic Applications

While initial research has identified several potential therapeutic avenues for 6-methoxyflavanone, including its anti-inflammatory, antioxidant, and neuroprotective effects, the full spectrum of its biological activities remains largely unexplored. biosynth.com Future investigations should aim to systematically screen for novel bioactivities. For instance, its role in modulating the tumor immune microenvironment and its potential as a cancer chemopreventive agent warrant further investigation. bioengineer.orgontosight.ai Studies have also suggested its potential in managing pain, particularly neuropathic pain. smolecule.com

A significant area for future exploration is its application in metabolic disorders. Given that cancer cells exhibit altered metabolism, characterized by elevated glycolysis, the ability of this compound to inhibit this pathway in cancer cells opens up new therapeutic possibilities. bioengineer.org Research should extend to investigating its effects on metabolic syndromes and cardiovascular disorders. biosynth.com Furthermore, its neuroprotective properties, such as its potential to reverse cognitive impairments and its anxiolytic-like effects, should be explored in the context of neurodegenerative diseases like Alzheimer's. smolecule.comresearchgate.net

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

A critical research gap is the incomplete understanding of how this compound exerts its effects at the molecular and cellular levels. While it is known to interact with pathways regulating inflammation, oxidative stress, and cellular metabolism, the precise mechanisms, such as specific enzyme inhibition or receptor modulation, require further elucidation. biosynth.com

In the context of its anticancer effects in HeLa cervical cancer cells, this compound has been shown to induce apoptosis through the PERK/EIF2α/ATF4/CHOP pathway and cause S-phase arrest via the CCNA2/CDK2/p21CIP1 signaling pathway. tandfonline.comnih.govnih.gov It also inhibits glycolytic energy metabolism by downregulating related proteins and metabolites. bioengineer.orgnih.gov Future studies should aim to identify the direct molecular targets of this compound within these pathways.

Regarding its neuropharmacological effects, this compound has been identified as a positive allosteric modulator of GABA-A receptors, which likely contributes to its anxiolytic activity. researchgate.netnih.gov It has also been shown to increase levels of neurotransmitters like dopamine (B1211576) and noradrenaline in the brain. dovepress.comresearchgate.net Further research is needed to understand the specific receptor subunits it interacts with and the downstream signaling cascades it modulates. The table below summarizes the known molecular and cellular effects of this compound.

| Biological Process | Cell Line/Model | Key Findings |

| Apoptosis | HeLa | Induces apoptosis via the PERK/EIF2α/ATF4/CHOP pathway. tandfonline.comnih.gov |

| Cell Cycle Arrest | HeLa | Induces S-phase arrest through the CCNA2/CDK2/p21CIP1 pathway. nih.gov |

| Glycolysis Inhibition | HeLa | Downregulates glycolysis-related proteins and metabolites. bioengineer.orgnih.gov |

| Neurotransmission | Mouse Brain | Increases levels of dopamine and noradrenaline. dovepress.comresearchgate.net |

| GABAergic Modulation | Recombinant Receptors | Acts as a positive allosteric modulator of GABA-A receptors. researchgate.netnih.gov |

Rational Design and Synthesis of Optimized this compound Analogs

The synthesis of novel analogs of this compound presents a promising strategy to enhance its therapeutic properties. By systematically modifying its chemical structure, it may be possible to improve its potency, selectivity, and pharmacokinetic profile. For instance, the synthesis of thiazolidinone analogs of 6-aminoflavone (B1602494) has been shown to improve cytotoxicity against cancer cells. jst.go.jp

Structure-activity relationship (SAR) studies are crucial in this endeavor. Research has indicated that the position of the methoxy (B1213986) group on the flavanone (B1672756) core can significantly impact its biological activity. iiarjournals.org For example, this compound and its derivatives have been identified as antagonists for the bitter taste receptor hTAS2R39, with the 6-methoxy group being a key structural feature for this activity. plos.org Future research should focus on creating a diverse library of this compound analogs and screening them for enhanced biological activities. This could involve the introduction of different functional groups to the flavanone backbone. mdpi.com

Addressing Bioavailability and Formulation Challenges in Research

A significant hurdle in the development of many flavonoids, including this compound, is their poor bioavailability, which can be attributed to factors like low water solubility and extensive metabolism. researchgate.netheimat-ltd.com The lipophilic nature of methoxyflavones can hinder their transport to target sites. researchgate.net Addressing these challenges is critical for translating preclinical findings into clinical applications.

Future research should focus on developing novel formulation strategies to enhance the oral bioavailability of this compound. The encapsulation of 6-methoxyflavone (B191845) in lipid nanoparticles, such as solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), has shown promise in improving its lymphatic uptake. researchgate.net Another approach is the development of ternary solid dispersions, which have been shown to improve the dissolution and bioavailability of other anti-inflammatory agents. nih.govpubcompare.ai Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of these new formulations. nih.gov

Investigating Long-Term Biological Impacts and Safety Profiles

While initial studies suggest that flavonoids are generally well-tolerated, comprehensive long-term safety and toxicological data for this compound are currently lacking. fishersci.es Before it can be considered for human use, rigorous investigations into its potential long-term biological impacts are imperative.

Future research should include chronic toxicity studies in animal models to assess any potential adverse effects on major organs and physiological systems. It is also important to investigate its potential for drug-drug interactions, as flavonoids can modulate the activity of drug-metabolizing enzymes. Furthermore, its endocrine-disrupting potential, if any, needs to be evaluated. fishersci.es

Exploration of Synergistic Effects with Established Therapies

Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment. springermedizin.de Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment strategies with potentially reduced side effects.

For instance, combining this compound with conventional chemotherapeutic drugs could enhance their efficacy and overcome drug resistance. springermedizin.de Given its ability to modulate the immune system, there is also potential for synergy with immunotherapies. bioengineer.org Beyond cancer, studies have shown that certain flavonoids can act synergistically with antibiotics against multidrug-resistant bacteria. bohrium.comnih.govoup.comresearchgate.net This is a particularly important area of research given the rising threat of antimicrobial resistance. Future studies should systematically evaluate various combination regimens in relevant preclinical models.

Development of Translational Roadmaps towards Clinical Studies